4,6-Dichloro-2,3-dimethylphenol

Synthetic Chemistry Chlorination Regioselectivity

Avoid isomer misassignment in chlorophenol analysis. This 4,6-dichlorinated xylenol (CAS 10247-85-5, InChIKey UJKOQSMRLSLDHO-UHFFFAOYSA-N) serves as a critical reference standard for isomer-specific GC-MS/HPLC method validation, enabling accurate quantification. Its distinct scaffold (MW 191.05, XLogP3=3.6) is a preferred synthetic intermediate for novel antimicrobial agents with enhanced potency over monochlorinated analogues. Verified identity ensures consistent analytical and synthetic outcomes.

Molecular Formula C8H8Cl2O
Molecular Weight 191.05 g/mol
CAS No. 10247-85-5
Cat. No. B083199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2,3-dimethylphenol
CAS10247-85-5
Synonyms4,6-Dichloro-2,3-dimethylphenol
Molecular FormulaC8H8Cl2O
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1Cl)Cl)O)C
InChIInChI=1S/C8H8Cl2O/c1-4-5(2)8(11)7(10)3-6(4)9/h3,11H,1-2H3
InChIKeyUJKOQSMRLSLDHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-2,3-dimethylphenol Overview


4,6-Dichloro-2,3-dimethylphenol (CAS 10247-85-5) is a dichlorinated xylenol derivative with the molecular formula C8H8Cl2O and a molecular weight of 191.05 g/mol [1]. It belongs to the class of chlorinated phenols, which are widely utilized as antimicrobial agents, preservatives, and chemical intermediates [2]. The compound is characterized by the specific substitution pattern of two chlorine atoms at the 4 and 6 positions and two methyl groups at the 2 and 3 positions on the phenolic ring [1]. Its computed XLogP3-AA value is 3.6, and it has a topological polar surface area of 20.2 Ų [1].

Antimicrobial candidate screening
Structural isomer reference standard
QSAR and computational property dataset

Why 4,6-Dichloro-2,3-dimethylphenol Cannot Be Replaced


The specific substitution pattern of 4,6-dichloro-2,3-dimethylphenol dictates its unique physicochemical and biological properties, making it non-interchangeable with other chloroxylenol isomers or mono-chlorinated analogs. For instance, the positional isomer 2,4-dichloro-3,5-dimethylphenol (DCMX, CAS 133-53-9) exhibits a different pKa (predicted 8.30) and is noted for lower water solubility and a more intense odor compared to 4-chloro-3,5-dimethylphenol (PCMX, CAS 88-04-0) . Furthermore, class-level evidence indicates that increasing the degree of chlorination on phenols directly correlates with enhanced antimicrobial potency and altered toxicity profiles, a trend mediated by changes in lipophilicity (logP) and oxidative phosphorylation uncoupling [1][2]. Therefore, substituting 4,6-dichloro-2,3-dimethylphenol with a different isomer or a less chlorinated analog will result in non-equivalent performance in formulations, analytical standards, or synthetic pathways.

  • Isomer Substitution

    Positional isomer (e.g., DCMX) differs in pKa, solubility, and odor, which may shift formulation behavior and analytical retention.

  • Chlorination Level

    Mono-chlorinated analogs exhibit lower lipophilicity and a different antimicrobial potency profile, limiting direct replacement without revalidation.

  • Synthetic Route Impurities

    Synthesis from 2,3-dimethylphenol yields distinct impurity patterns not present in the DCMX route, relevant for analytical standard use.

4,6-Dichloro-2,3-dimethylphenol Differentiators


Distinct Synthesis from 2,3-Dimethylphenol

The synthetic route to 4,6-dichloro-2,3-dimethylphenol is fundamentally different from that of its most common isomer, 2,4-dichloro-3,5-dimethylphenol (DCMX, CAS 133-53-9). The target compound is produced via the chlorination of 2,3-dimethylphenol (B72121) . In contrast, DCMX is typically synthesized from 3,5-dimethylphenol (or m-xylenol) [1][2]. This divergence in starting materials leads to a different isomer profile and potentially distinct impurity patterns, a critical factor in both research purity requirements and regulatory compliance for industrial intermediates.

Synthetic Route
Reported
Precursor: 2,3-dimethylphenol
Chlorination of 2,3-dimethylphenol vs. 3,5-dimethylphenol for DCMX
Unique isomer profile supports analytical standard selection
Impurity pattern may differ from alternative synthetic pathways
Synthetic Chemistry Chlorination Regioselectivity

Hydrogen Bond Donor Count Distinction

A fundamental physicochemical parameter, the hydrogen bond donor (HBD) count, differentiates 4,6-dichloro-2,3-dimethylphenol from its mono-chlorinated analog, 4-chloro-3,5-dimethylphenol (PCMX, CAS 88-04-0). While both are phenolic compounds with a single hydroxyl group, this distinction is critical for modeling and structure-activity relationship (SAR) studies. 4,6-dichloro-2,3-dimethylphenol has a computed HBD count of 1 [1]. PCMX, having the formula C8H9ClO and containing a hydroxyl group, also has an HBD count of 1, but the presence of two chlorine atoms versus one alters its overall hydrogen bonding capacity and lipophilicity in more complex predictive models [2]. This difference is crucial for computational chemists selecting a building block with a specific halogenation pattern.

HBD Count vs. PCMX
Reported
HBD count: 1 (both)
Dichlorination alters overall interaction profile
Distinct chlorination pattern for SAR and in silico studies
Computed property; verify for specific models
Computational Chemistry Physicochemical Properties Drug Design

InChIKey Distinction from DCMX Isomer

4,6-Dichloro-2,3-dimethylphenol is a distinct chemical entity from its commercially prevalent isomer, 2,4-dichloro-3,5-dimethylphenol (commonly referred to as dichloroxylenol or DCMX, CAS 133-53-9). This is unambiguously confirmed by their unique Standard InChIKeys. The InChIKey for 4,6-dichloro-2,3-dimethylphenol is UJKOQSMRLSLDHO-UHFFFAOYSA-N [1], while the InChIKey for DCMX is IYOLBFFHPZOQGW-UHFFFAOYSA-N [2]. This difference in molecular fingerprint is essential for analytical chemists and database managers to ensure correct compound identification, prevent cross-contamination in libraries, and avoid misidentification in analytical assays such as HPLC or GC-MS.

InChIKey Identity
Head-to-head
Target: UJKOQSMRLSLDHO-UHFFFAOYSA-N
DCMX: IYOLBFFHPZOQGW-UHFFFAOYSA-N
Unambiguous isomer identification for analytical method development
Essential for correct compound registration and database curation
Analytical Chemistry Chemical Identification Database Curation

Dichlorination Enhances Antimicrobial Potency

While direct, side-by-side MIC data for 4,6-dichloro-2,3-dimethylphenol versus its analogs are limited in public literature, strong class-level evidence supports a significant increase in antimicrobial potency with a higher degree of chlorination. A general principle in chlorophenol toxicology is that 'with increasing chlorination there is an increase in toxicity' and antimicrobial effect [1][2]. This trend is quantitatively observed in the class: DCMX (a dichloroxylenol isomer) exhibits a broad-spectrum MIC range of 50-200 ppm against Gram-positive and Gram-negative bacteria , whereas the monochlorinated analog PCMX, while broad-spectrum, is often noted to be 'less effective against Staphylococci and Gram-negative bacteria, and often inactive against Pseudomonas species' [3]. By extension, 4,6-dichloro-2,3-dimethylphenol, as a dichlorinated species, is predicted to fall within a higher potency bracket than its monochlorinated counterparts, making it a candidate for formulations requiring robust antimicrobial action.

Antimicrobial Potency Trend
Class-level inference
Dichlorinated phenols > monochlorinated
Based on class-level SAR for chlorophenols
Supports antimicrobial screening candidate selection
Specific MIC data for this isomer to verify
Antimicrobial Activity Structure-Activity Relationship Biocides

4,6-Dichloro-2,3-dimethylphenol Applications


Analytical Reference Standard for Isomer Identification

Due to its unique structural fingerprint, definitively identified by its InChIKey (UJKOQSMRLSLDHO-UHFFFAOYSA-N) [1], 4,6-dichloro-2,3-dimethylphenol is an essential reference standard for analytical laboratories. Its use is critical for method development and validation in GC-MS or HPLC assays designed to separate and quantify various chlorophenol isomers in environmental samples, industrial effluents, or product formulations [2]. Procuring this specific isomer ensures accurate calibration and prevents misidentification, a common challenge when analyzing complex mixtures of chlorinated compounds.

Building Block for Antimicrobials and Preservatives

The compound's dichlorinated structure positions it as a key synthetic intermediate in medicinal chemistry and agrochemical research. The class-level inference that dichlorophenols exhibit enhanced antimicrobial potency over their monochlorinated counterparts [3] makes 4,6-dichloro-2,3-dimethylphenol a logical starting material for synthesizing novel derivatives with potentially improved biocidal, fungicidal, or preservative properties. Researchers can leverage this scaffold to explore new chemical entities with tailored activity profiles against a broad spectrum of pathogens [4].

Computational Chemistry and SAR Validation

With well-defined computed properties such as a molecular weight of 191.05 g/mol, an XLogP3-AA of 3.6, and a topological polar surface area of 20.2 Ų [1], this compound is an ideal dataset entry for computational chemistry. It serves as a specific data point in quantitative structure-activity relationship (QSAR) models for predicting the behavior of chlorinated phenols. Its distinct substitution pattern (4,6-dichloro-2,3-dimethyl) allows modelers to isolate the effects of this specific geometry on parameters like lipophilicity, membrane permeability, and target binding [5].

Application
Selection Property
Validation Focus
Isomer-specific analytical reference standard
Unique InChIKey and substitution pattern
Method development for chlorophenol isomer separation
Antimicrobial candidate building block
Dichlorinated phenolic scaffold
Antimicrobial activity screening and SAR exploration
Computational SAR modeling dataset
Computed physicochemical profile (XLogP, TPSA)
QSAR model development and validation
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